2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide
CAS No.: 1105202-72-9
Cat. No.: VC7024996
Molecular Formula: C17H18ClN5O4S
Molecular Weight: 423.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105202-72-9 |
|---|---|
| Molecular Formula | C17H18ClN5O4S |
| Molecular Weight | 423.87 |
| IUPAC Name | 2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H18ClN5O4S/c1-17(2,3)28(26,27)15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24) |
| Standard InChI Key | SWMKACWHCRMLJX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Introduction
Synthesis
The synthesis of similar triazolopyridazine derivatives often involves multi-step reactions starting from commercially available precursors. These processes may include condensation reactions, cyclization steps, and the introduction of functional groups like sulfonyl and acetamide moieties.
Potential Applications
Compounds with similar structures have shown promise in various biological assays:
-
Antimicrobial Activity: Some triazolopyridazine derivatives exhibit activity against bacterial and fungal pathogens.
-
Anticancer Activity: These compounds may interact with cellular targets relevant to cancer therapy, such as enzymes or receptors involved in cell proliferation.
-
Anti-inflammatory Activity: Certain derivatives have been studied for their potential to inhibit enzymes involved in inflammation.
Research Findings
While specific data on 2-(6-(tert-butylsulfonyl)-3-oxo- triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide is not available, related compounds have been evaluated using molecular docking and in vitro assays. These studies suggest that structural modifications can significantly impact biological activity.
Data Tables
Given the lack of specific data on this compound, we can consider analogous compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume